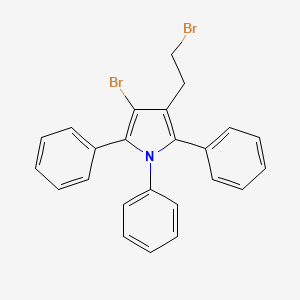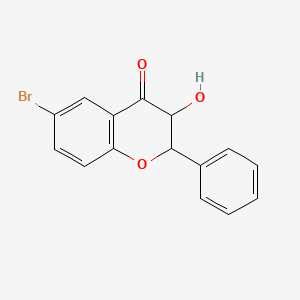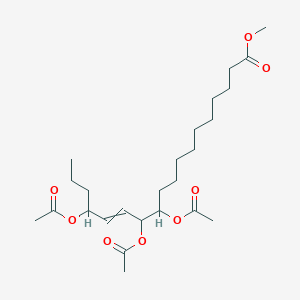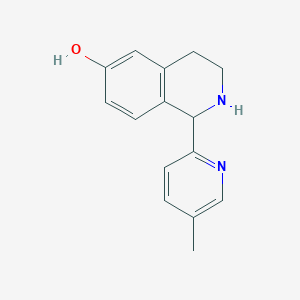
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with bromine and phenyl groups, making it a significant molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves several steps, typically starting with the formation of the pyrrole ring. The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the 2-bromoethyl group is usually carried out through a substitution reaction using an appropriate alkylating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves its interaction with various molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- can be compared with other similar compounds such as:
1H-Pyrrole, 3-bromo-4-(2-chloroethyl)-1,2,5-triphenyl-: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
1H-Pyrrole, 3-bromo-4-(2-iodoethyl)-1,2,5-triphenyl-: This compound contains an iodine atom, which can affect its reactivity and applications.
1H-Pyrrole, 3-bromo-4-(2-methyl)-1,2,5-triphenyl-: The presence of a methyl group instead of a bromoethyl group can lead to different chemical properties and uses.
Propiedades
Número CAS |
198027-67-7 |
|---|---|
Fórmula molecular |
C24H19Br2N |
Peso molecular |
481.2 g/mol |
Nombre IUPAC |
3-bromo-4-(2-bromoethyl)-1,2,5-triphenylpyrrole |
InChI |
InChI=1S/C24H19Br2N/c25-17-16-21-22(26)24(19-12-6-2-7-13-19)27(20-14-8-3-9-15-20)23(21)18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clave InChI |
WIKBXSQPOOJQEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)



![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)

![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)

